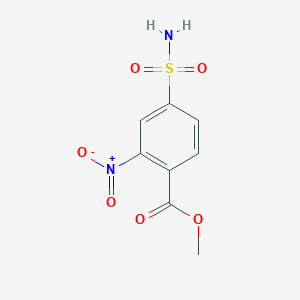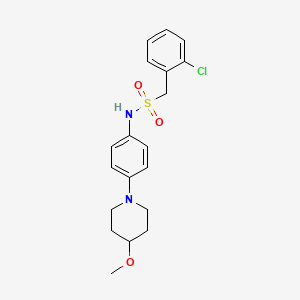
1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This compound was initially discovered as a result of a high-throughput screening program that was designed to identify novel compounds that could target the ubiquitin-proteasome system.
Wissenschaftliche Forschungsanwendungen
Research Applications and Findings
1. Antitumor Activity
One notable application of methanesulfonamide derivatives is in the investigation of their antitumor activity. A study conducted in the late 1970s on methanesulfonamide, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), highlighted its significant antitumor activity in animal tumor systems. The phase I clinical trial revealed moderate to severe leukopenia and mild thrombocytopenia as toxic effects, with antitumor activity detected in a patient with ovarian carcinoma. This research suggests the compound's potential in cancer treatment, prompting further phase II studies to explore its efficacy and toxicity levels in a clinical setting Von Hoff Dd et al., 1978.
2. Environmental Contaminant Monitoring
Another research focus is on the environmental presence and bioaccumulation of organochlorine compounds, such as those structurally related to 1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide. Studies have been conducted to measure concentrations of persistent organochlorines (OCs) in human samples to understand their accumulation and potential health impacts. For instance, a study on human blood monitoring in Japan detailed the contamination and bioaccumulation of OCs, including polychlorinated biphenyls (PCBs) and DDT metabolites, in residents, reflecting the historic use and geographic variation in exposure T. Minh et al., 2006.
3. Investigating Allergic Reactions
Research into allergic reactions caused by chemical compounds, including those similar to 1-(2-chlorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide, is also significant. A study reported on allergic contact dermatitis caused by benzophenone-4, a compound used in sunscreens and cosmetics, which shares a focus on the effects of chemicals on human health D. Caruana et al., 2011.
4. Metabolism and Elimination Studies
Understanding the metabolism and elimination kinetics of chemicals, including organochlorines, is crucial for assessing their health risks. Research has examined the accumulation, specific accumulation, and elimination of environmental contaminants like tris(4-chlorophenyl)methane in humans, providing insights into human exposure levels and potential health implications T. Minh et al., 2001.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-25-18-10-12-22(13-11-18)17-8-6-16(7-9-17)21-26(23,24)14-15-4-2-3-5-19(15)20/h2-9,18,21H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODLKKWLJKDLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

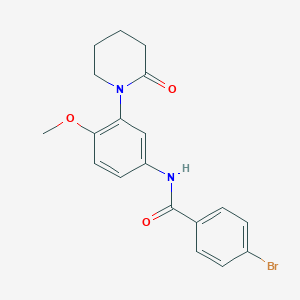
![N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2828403.png)
![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)
![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)

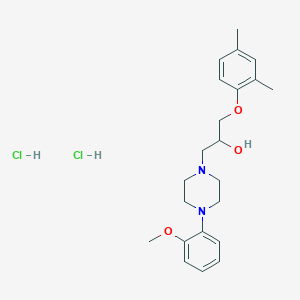
![3-[(cyanomethyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2828410.png)
![Hexahydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B2828411.png)
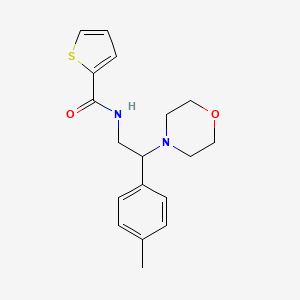
![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)
![N-cyano-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2828415.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)
